![molecular formula C12H18N2O B13705659 4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
4-[(3-Aminophenyl)amino]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Aminophenyl)amino]cyclohexanol is an organic compound with the molecular formula C12H18N2O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and an amino group is attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminophenyl)amino]cyclohexanol can be achieved through several methods. One common approach involves the reduction of 4-[(3-Nitrophenyl)amino]cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of cyclohexylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Cyclohexylamines.
Substitution: Substituted cyclohexanol derivatives.
Scientific Research Applications
4-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
4-Aminocyclohexanol: A derivative of cyclohexanol with an amino group attached to the cyclohexane ring.
3-Aminophenol: An aromatic compound with an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness
4-[(3-Aminophenyl)amino]cyclohexanol is unique due to its dual functional groups (amino and hydroxyl) attached to different rings (cyclohexane and benzene). This structural feature allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-aminoanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-9-2-1-3-11(8-9)14-10-4-6-12(15)7-5-10/h1-3,8,10,12,14-15H,4-7,13H2 |
InChI Key |
WZFPESXWFZYTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


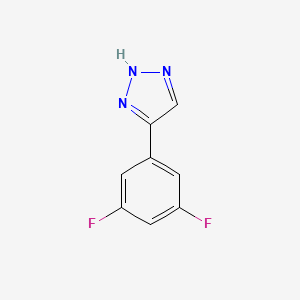
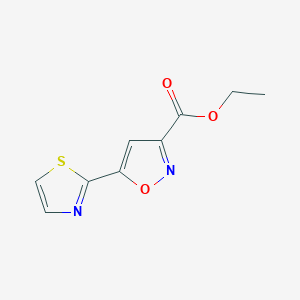

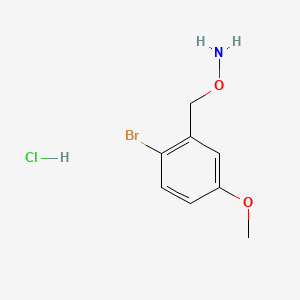
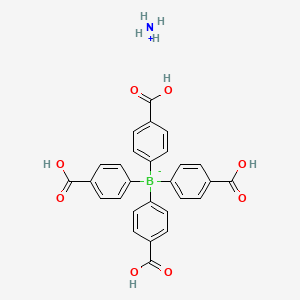
![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)

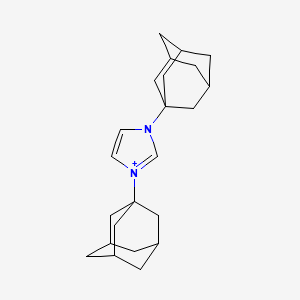
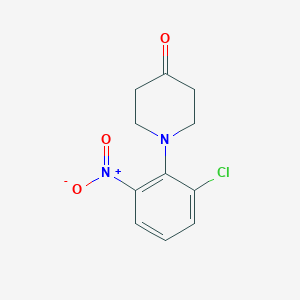

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

